N-cyclobutyl-3-methylaniline
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Overview
Description
N-cyclobutyl-3-methylaniline is an organic compound with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol . It is a derivative of aniline, characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methyl group attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-methylaniline typically involves the reaction of 3-methylaniline with cyclobutyl halides under basic conditions. A common method includes the use of cyclobutyl bromide and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-cyclobutyl-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form a new bond with an electrophile. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N-cyclobutylaniline: An aniline derivative with a cyclobutyl group attached to the nitrogen atom.
3-methylaniline: An aniline derivative with a methyl group attached to the benzene ring.
Comparison: N-cyclobutyl-3-methylaniline is unique due to the presence of both a cyclobutyl group and a methyl group, which impart distinct chemical and physical propertiesThe combination of these functional groups makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-cyclobutyl-3-methylaniline |
InChI |
InChI=1S/C11H15N/c1-9-4-2-7-11(8-9)12-10-5-3-6-10/h2,4,7-8,10,12H,3,5-6H2,1H3 |
InChI Key |
YRCKKRCVNRBWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCC2 |
Origin of Product |
United States |
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